N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide
Overview
Description
N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide is 313.10625597 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactivation and DNA Interaction
N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide, as a chemical entity, does not have direct research findings under its specific name in the available literature. However, exploring related compounds and functionalities provides insight into the types of research applications chemicals with similar structures could have. For instance, research on derivatives of nitrobenzamides, such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), shows its bioactivation by enzymes like DT diaphorase, leading to cytotoxicity through the formation of DNA-DNA interstrand crosslinks. This mechanism highlights the potential for similar compounds to be studied for their bioactivation properties and effects on DNA (Knox et al., 1991).
Synthesis and Antibacterial Activity
The synthesis and evaluation of derivatives with modifications at the nitrobenzamide moiety have been conducted, demonstrating potential antibacterial activity. For instance, derivatives synthesized to explore antibacterial properties against various pathogens show how structural changes can influence biological activity, suggesting that N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide and its analogs could be valuable in developing new antibacterial agents (Ravichandiran et al., 2015).
Nonlinear Optical Properties
Research on hydrazones related to nitrobenzamide compounds has revealed their potential in nonlinear optical applications. Studies on the nonlinear optical properties of such compounds suggest that they could serve as candidates for optical device applications, such as optical limiters and switches. This opens up avenues for research into N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide derivatives for their optical properties and applications in materials science (Naseema et al., 2010).
Molecular Docking and Biological Evaluation
Further, the exploration of nitrobenzamide derivatives through molecular docking studies and their biological evaluation, particularly in the context of antibacterial and antifungal activities, provides a framework for understanding how N-[4-(acetylamino)-3-methylphenyl]-4-nitrobenzamide might interact with biological targets. Such studies highlight the potential for this compound and its derivatives in drug discovery and development (He et al., 2014).
Properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-9-13(5-8-15(10)17-11(2)20)18-16(21)12-3-6-14(7-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUQSLPZPSWJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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